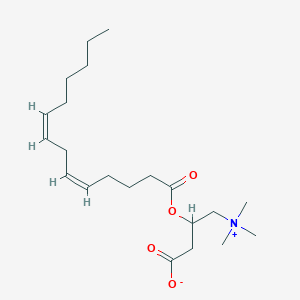

(5Z,8Z)-tetradecadienoylcarnitine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

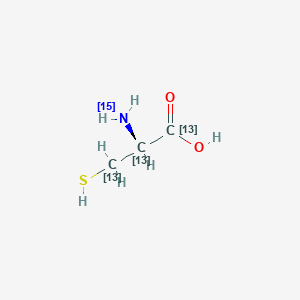

(5Z,8Z)-Tetradecadienoylcarnitine, also known as 5,8-C14:1, is an acylcarnitine derived from the long-chain fatty acid, tetradecadienoic acid. It is an important metabolite in the β-oxidation pathway, which is responsible for the oxidation of fatty acids in order to produce energy. Acylcarnitines are important for energy production, as they are necessary for the transport of fatty acids into the mitochondria for β-oxidation. 5,8-C14:1 is also involved in the regulation of metabolism and energy homeostasis.

Scientific Research Applications

Biotransformation in Fungi : The soil fungus Mucor genevensis converts exogenous arachidonic acid to the oxylipin 3-hydroxy-5Z,8Z-tetradecadienoic acid. This indicates a potential application of this compound in studying fungal metabolism and biotransformation processes (Pohl et al., 1998).

Anticancer Activity : Synthetic analogues of natural 5Z,9Z-dienoic acids show promise in cancer research. These analogues, including (5Z,9Z)-1,14-tetradeca-5,9-dienedioic acid, have been tested for their inhibitory activity against human topoisomerase I and cytotoxic activity against various cancer and normal cell lines, indicating a potential application in oncology (Makarov et al., 2020).

Synthesis of Heterocycles : Tetrazoles, which are synthetic heterocycles, have numerous applications, including in medicinal chemistry. 5-Substituted tetrazoles, including derivatives related to (5Z,8Z)-tetradecadienoylcarnitine, are important in the synthesis of other heterocycles and as activators in oligonucleotide synthesis (Roh et al., 2012).

Biosynthesis of Lipstatin : Studies on the fermentation of Streptomyces toxytricini using (5Z,8Z)-tetradecadienoic acid have shown its incorporation into lipstatin, a natural inhibitor of pancreatic lipase. This suggests its application in the study of lipstatin biosynthesis, which is relevant in the treatment of obesity (Goese et al., 2001).

Neurological Diseases Treatment : Acylcarnitines, including this compound, have shown potential in treating various neurological diseases. This is due to their role in lipid synthesis, membrane composition alteration, gene and protein modulation, mitochondrial function enhancement, antioxidant activity, and cholinergic neurotransmission enhancement (Jones et al., 2010).

Mechanism of Action

Target of Action

Similar compounds such as eicosapentaenoic acid (epa) and arachidonic acid (ara) are known to interact with various enzymes and receptors involved in inflammation and cardiovascular health .

Mode of Action

For instance, EPA is known to reduce synthesis and enhance clearance of triglycerides . It also inhibits acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT), decreases lipogenesis in the liver, and increases plasma lipoprotein lipase activity .

Biochemical Pathways

Related compounds like epa and ara are known to be involved in the metabolism of eicosanoids . Eicosanoids are signaling molecules made by the enzymatic or non-enzymatic oxidation of arachidonic acid or other polyunsaturated fatty acids (PUFAs) that are similar to arachidonic acid .

Pharmacokinetics

For instance, EPA is known to be rapidly metabolized and its metabolites are excreted in the urine .

Result of Action

Similar compounds like epa and ara have been shown to have anti-inflammatory effects and play a role in cardiovascular health .

Action Environment

Factors such as diet, lifestyle, and the presence of other compounds can influence the action of similar compounds .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[(5Z,8Z)-tetradeca-5,8-dienoyl]oxy-4-(trimethylazaniumyl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4/h9-10,12-13,19H,5-8,11,14-18H2,1-4H3/b10-9-,13-12- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUVFPFCXKWJQA-UTJQPWESSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Methoxybenzo[pqr]tetraphene](/img/structure/B1144987.png)